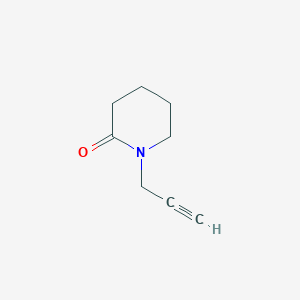

1-(Prop-2-yn-1-yl)piperidin-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-prop-2-ynylpiperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-2-6-9-7-4-3-5-8(9)10/h1H,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKLYEKVPUJOEPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1CCCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90534965 | |

| Record name | 1-(Prop-2-yn-1-yl)piperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90534965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18327-29-2 | |

| Record name | 1-(Prop-2-yn-1-yl)piperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90534965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Characterization of 1-(prop-2-yn-1-yl)piperidin-2-one

Document ID: T-GUIDE-20251102-01 Version: 1.0 Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the predicted characteristics of 1-(prop-2-yn-1-yl)piperidin-2-one, a heterocyclic compound featuring a δ-valerolactam core and a terminal alkyne functional group. Due to a scarcity of direct experimental data in published literature, this document outlines a robust, proposed synthesis protocol and presents predicted physicochemical and spectroscopic data based on the analysis of its core structural components: 2-piperidone and the N-propargyl group. The guide includes detailed experimental methodologies, tabulated data for clarity, and logical diagrams to illustrate synthetic and reactivity pathways, positioning the compound as a valuable building block for applications in medicinal chemistry and materials science, particularly in reactions such as azide-alkyne cycloadditions.

Introduction

This compound is a functionalized lactam with the molecular formula C₈H₁₁NO. Its structure incorporates the rigid, six-membered 2-piperidone ring and a highly reactive propargyl group attached to the nitrogen atom. This combination makes it a bifunctional molecule of significant interest. The 2-piperidone (or δ-valerolactam) moiety is a common scaffold in pharmacologically active compounds. The terminal alkyne of the propargyl group serves as a versatile chemical handle for a variety of transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," which is widely used in drug discovery, bioconjugation, and materials science. This document serves to consolidate the predicted analytical profile of this compound to facilitate its synthesis and application in research.

Physicochemical and Spectroscopic Data

The properties of this compound have been predicted based on established data for 2-piperidone and analogous N-propargylated compounds. The quantitative data is summarized in Table 1.

| Parameter | Value | Source / Method |

| Molecular Formula | C₈H₁₁NO | Calculated |

| Molecular Weight | 137.18 g/mol | Calculated |

| Monoisotopic Mass | 137.0841 Da | Calculated |

| Appearance | Colorless to pale yellow oil/solid | Predicted |

| Melting Point | 38-40 °C | Based on 2-piperidone[1] |

| Boiling Point | > 256 °C | Based on 2-piperidone[1] |

| Predicted ¹H NMR | See Table 2 | Predicted based on 2-piperidone and related structures[2] |

| Predicted ¹³C NMR | See Table 3 | Predicted based on 2-piperidone and related structures[3] |

| Predicted IR Data | See Table 4 | Predicted based on 2-piperidone and alkyne data[4][5] |

| Predicted MS (EI) | m/z (%): 137 (M+), 108, 98, 80, 69, 55, 41 | Predicted based on fragmentation patterns |

Table 1: Summary of Predicted Physicochemical Properties.

Predicted NMR Spectroscopic Data

The following tables detail the predicted chemical shifts for ¹H and ¹³C NMR spectroscopy in a CDCl₃ solvent. Predictions are derived from spectral data for 2-piperidone and consider the electronic effects of N-propargylation.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration |

| H-3 (Piperidone Ring) | ~ 1.85 | Multiplet | 2H |

| H-4 (Piperidone Ring) | ~ 1.80 | Multiplet | 2H |

| H-5 (Piperidone Ring) | ~ 2.40 | Triplet | 2H |

| H-6 (Piperidone Ring) | ~ 3.30 | Triplet | 2H |

| Alkyne CH | ~ 2.25 | Triplet (J ≈ 2.5 Hz) | 1H |

| Methylene (N-CH₂) | ~ 4.20 | Doublet (J ≈ 2.5 Hz) | 2H |

Table 2: Predicted ¹H NMR Data for this compound.

| Carbon Assignment | Predicted δ (ppm) |

| C-2 (C=O) | ~ 171.0 |

| C-3 | ~ 32.0 |

| C-4 | ~ 21.0 |

| C-5 | ~ 23.0 |

| C-6 | ~ 49.0 |

| Methylene (N-CH₂) | ~ 35.0 |

| Alkyne (≡C-H) | ~ 72.0 |

| Alkyne (N-CH₂-C ≡) | ~ 78.0 |

Table 3: Predicted ¹³C NMR Data for this compound.

Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Terminal Alkyne (≡C-H stretch) | ~ 3290 | Strong, Sharp |

| C-H (sp³) | 2850-2950 | Medium |

| Alkyne (C≡C stretch) | ~ 2120 | Weak to Medium |

| Amide C=O (Lactam) | ~ 1650 | Strong |

Table 4: Predicted Major IR Absorption Bands.

Experimental Protocols

Proposed Synthesis: N-Alkylation of 2-Piperidone

This protocol describes the synthesis of this compound via the N-alkylation of 2-piperidone with propargyl bromide. This method is adapted from standard procedures for the N-alkylation of lactams and amides.

Materials:

-

2-Piperidone (δ-valerolactam)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Propargyl bromide (80 wt. % in toluene)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents, washed with anhydrous hexanes to remove mineral oil).

-

Deprotonation: Add anhydrous THF to the flask to create a slurry. Cool the flask to 0 °C in an ice bath. Dissolve 2-piperidone (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the NaH slurry via the dropping funnel over 20 minutes.

-

Reaction Monitoring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The evolution of hydrogen gas should cease, indicating the formation of the sodium lactamate.

-

Alkylation: Cool the reaction mixture back to 0 °C. Add propargyl bromide (1.2 equivalents) dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Workup: Quench the reaction by carefully adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Characterization Protocols

-

NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

-

Infrared Spectroscopy: Obtain the IR spectrum using an FT-IR spectrometer, either as a thin film on a NaCl plate (if oily) or as a KBr pellet (if solid).

-

Mass Spectrometry: Obtain a mass spectrum using an electron ionization (EI) source to determine the molecular weight and fragmentation pattern. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.

Mandatory Visualizations

Synthetic Pathway

The following diagram illustrates the proposed synthetic workflow for this compound.

Caption: Proposed synthesis of this compound.

Molecular Reactivity Map

This diagram highlights the key reactive centers within the this compound molecule, suggesting its potential chemical transformations.

Caption: Key reactive sites of this compound.

Conclusion

While dedicated literature on this compound is not extensive, its synthesis is feasible through standard organic chemistry techniques. The predicted spectroscopic and physical data provided in this guide offer a reliable baseline for its identification and characterization. The presence of the terminal alkyne makes this compound a highly attractive synthon for constructing more complex molecules through click chemistry, offering broad potential for applications in the development of novel therapeutics, chemical probes, and advanced materials. Researchers and drug development professionals are encouraged to use this guide as a foundational resource for the synthesis and utilization of this versatile chemical building block.

References

An In-depth Technical Guide to the Physical and Chemical Properties of N-propargyl-δ-valerolactam

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

N-propargyl-δ-valerolactam is a derivative of δ-valerolactam, a five-membered cyclic amide. The introduction of the N-propargyl group, which contains a terminal alkyne, offers a versatile handle for further chemical modifications, such as click chemistry reactions. This functionalization can significantly alter the parent molecule's physical, chemical, and biological properties, making it a compound of interest for various research applications, including medicinal chemistry and materials science. This document outlines the known properties of δ-valerolactam and provides predicted data for N-propargyl-δ-valerolactam, along with proposed experimental protocols for its synthesis and characterization.

Physical and Chemical Properties

The physical and chemical properties of N-propargyl-δ-valerolactam are expected to be influenced by both the δ-valerolactam ring and the N-propargyl substituent. The following tables summarize the known quantitative data for δ-valerolactam and the predicted values for its N-propargyl derivative.

Table 1: Physical Properties

| Property | δ-Valerolactam (Experimental) | N-propargyl-δ-valerolactam (Predicted) |

| Molecular Formula | C5H9NO | C8H11NO |

| Molecular Weight | 99.13 g/mol | 137.18 g/mol |

| Appearance | White to brown solid | Colorless to pale yellow liquid or low-melting solid |

| Melting Point | 35-40 °C | Lower than δ-valerolactam |

| Boiling Point | 256-262 °C | Expected to be higher than δ-valerolactam |

| Density | 1.073 g/mL | ~1.1 g/mL |

| Solubility | Soluble in water (291 g/L at 25°C) and alcohol | Moderately soluble in water, soluble in organic solvents |

Table 2: Predicted Spectroscopic Data

| Spectroscopic Technique | Predicted Data for N-propargyl-δ-valerolactam |

| ¹H NMR (CDCl₃) | δ ~ 3.3-3.5 ppm (t, 2H, N-CH₂-C≡), δ ~ 2.3-2.5 ppm (m, 2H, CO-CH₂), δ ~ 1.8-2.0 ppm (m, 4H, -(CH₂)₂-), δ ~ 2.2 ppm (t, 1H, ≡C-H), δ ~ 4.1 ppm (d, 2H, N-CH₂) |

| ¹³C NMR (CDCl₃) | δ ~ 172 ppm (C=O), δ ~ 78 ppm (-C≡), δ ~ 72 ppm (≡C-H), δ ~ 49 ppm (N-CH₂-ring), δ ~ 35 ppm (N-CH₂-propargyl), δ ~ 31 ppm (CO-CH₂), δ ~ 23 ppm (-CH₂-), δ ~ 21 ppm (-CH₂-) |

| IR (Infrared) | ~3300 cm⁻¹ (≡C-H stretch, sharp), ~2120 cm⁻¹ (C≡C stretch, weak), ~1650 cm⁻¹ (C=O stretch, strong) |

| Mass Spectrometry (EI) | M⁺ at m/z = 137, characteristic fragments from loss of propargyl group and ring fragmentation. |

Experimental Protocols

3.1. Proposed Synthesis of N-propargyl-δ-valerolactam

A plausible method for the synthesis of N-propargyl-δ-valerolactam is the N-alkylation of δ-valerolactam with propargyl bromide in the presence of a base.

-

Reaction Scheme: δ-valerolactam + Propargyl bromide --(Base)--> N-propargyl-δ-valerolactam

-

Materials:

-

δ-Valerolactam

-

Propargyl bromide

-

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-dimethylformamide (DMF) or acetonitrile

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a solution of δ-valerolactam in anhydrous DMF, add sodium hydride portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at room temperature for 30 minutes to allow for the formation of the sodium salt of the lactam.

-

Cool the reaction mixture back to 0 °C and add propargyl bromide dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield pure N-propargyl-δ-valerolactam.

-

3.2. Characterization Methods

The synthesized N-propargyl-δ-valerolactam should be characterized using standard spectroscopic techniques to confirm its structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the presence of the propargyl group and the integrity of the δ-valerolactam ring.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the terminal alkyne C-H stretch, the C≡C triple bond stretch, and the amide carbonyl C=O stretch.[1]

-

Mass Spectrometry (MS): The molecular weight of the compound can be confirmed by the molecular ion peak in the mass spectrum. Fragmentation patterns can provide further structural information.

Mandatory Visualizations

4.1. Proposed Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel compound like N-propargyl-δ-valerolactam.

Caption: Synthetic and characterization workflow for N-propargyl-δ-valerolactam.

4.2. Logical Relationship of Functional Groups for Spectroscopic Analysis

This diagram shows the key functional groups in N-propargyl-δ-valerolactam and their expected spectroscopic signatures.

Caption: Functional group correlation to expected spectroscopic signals.

Biological Activity and Signaling Pathways

There is currently no published data on the specific biological activities or signaling pathway involvement of N-propargyl-δ-valerolactam. The introduction of a propargyl group onto a lactam scaffold is a strategy that has been employed in the development of various bioactive compounds. The terminal alkyne can serve as a reactive handle for covalent modification of biological targets or for "click" chemistry-based drug discovery approaches. Further research, including in vitro and in vivo screening, would be necessary to elucidate any potential therapeutic applications.

References

The Piperidine-2-one Scaffold: A Privileged Motif in Drug Discovery and Chemical Biology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine-2-one, or δ-valerolactam, scaffold is a six-membered heterocyclic ring containing a nitrogen atom and a carbonyl group. This core structure is a prominent feature in a vast array of biologically active natural products and synthetic pharmaceuticals. Its prevalence in medicinal chemistry stems from its favorable physicochemical properties, including metabolic stability, and its ability to serve as a versatile template for the design of compounds that can interact with a wide range of biological targets with high affinity and specificity. This technical guide provides a comprehensive overview of the biological significance of the piperidine-2-one scaffold, focusing on its role in anticancer, neuroprotective, and anti-inflammatory applications.

Anticancer Activity of Piperidine-2-one Derivatives

The piperidine-2-one moiety is a key pharmacophore in numerous compounds exhibiting potent anticancer activity. These derivatives have been shown to target various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and metastasis.

Quantitative Data on Anticancer Activity

The cytotoxic effects of various piperidine-2-one derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for some of these compounds are summarized in the table below.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Piperidine-dihydropyridine hybrids | A-549 (Lung) | 15.94 - 48.04 | [1] |

| MCF-7 (Breast) | 24.68 - 59.12 | [1] | |

| N-methyl-2,6-bis(bromomethyl)piperidine | HT 29 (Colon) | 6 - 11 | [2] |

| BE (Colon) | 6 - 11 | [2] | |

| 2-(1-substituted-piperidin-4-ylamino)quinazolines | Various | Micromolar range | [3] |

| Highly functionalized piperidines | PC-3 (Prostate) | ≤ 25 | [4] |

| NCI/ADR-RES (Ovarian) | 17.5 - 23.3 | [4] | |

| HT29 (Colon) | 4.1 | [4] |

Mechanism of Action and Signaling Pathways

Piperidine-2-one derivatives exert their anticancer effects through the modulation of several critical signaling pathways. A key mechanism involves the inhibition of protein kinases, which are crucial for cell cycle progression and signal transduction.

Caption: Inhibition of kinase signaling by piperidine-2-one derivatives.

Neuroprotective Effects of Piperidine-2-one Derivatives

Several piperidine-2-one derivatives have demonstrated significant neuroprotective properties, making them promising candidates for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Quantitative Data on Neuroprotective Activity

The neuroprotective effects of these compounds are often assessed by their ability to protect neuronal cells from various insults.

| Compound Class | Assay | Activity | Reference |

| Piperidine Urea Derivatives | hERG Inhibition | IC50 > 40 µM | [5] |

| 2-Piperidone Derivatives | Aβ(1-42) self-aggregation inhibition | 59.11% at 20 µM | [6] |

Mechanism of Action and Signaling Pathways

The neuroprotective mechanisms of piperidine-2-one derivatives often involve the modulation of pathways related to oxidative stress and neuroinflammation. One such pathway is the Nrf2/Keap1 signaling cascade, which plays a central role in the cellular antioxidant response.

Caption: Activation of the Nrf2/Keap1 pathway by piperidine-2-one derivatives.

Anti-inflammatory Properties of Piperidine-2-one Derivatives

The piperidine-2-one scaffold is also found in compounds with potent anti-inflammatory activity. These molecules can mitigate the inflammatory response by targeting key enzymes and signaling pathways involved in inflammation.

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory potential of piperidine-2-one derivatives is often evaluated by their ability to inhibit the production of pro-inflammatory mediators.

| Compound Class | Assay | Activity | Reference |

| 2-Piperidone Derivatives | Inhibition of TNF-α, IL-1β, IL-6 production | Effective suppression | [6] |

| Piperine | Cathepsin B Inhibition | Complete inhibition at 200 µM | [7] |

| Piperine | Serum Protein Protection | 100% anti-denaturation at 10 µM | [7] |

Mechanism of Action and Signaling Pathways

A key mechanism of the anti-inflammatory action of piperidine-2-one derivatives is the inhibition of the NF-κB signaling pathway, a central regulator of the inflammatory response.

Caption: Inhibition of the NF-κB signaling pathway by piperidine-2-one derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of Substituted Piperidin-2-ones

A general and efficient method for the synthesis of substituted piperidin-2-ones is the reductive cyclization of γ-cyanocarboxylic esters.

Materials:

-

γ-cyanocarboxylic ester

-

Raney Nickel or Palladium on Carbon (Pd/C)

-

Hydrogen gas

-

Ethanol or Methanol

-

High-pressure autoclave

Procedure:

-

Dissolve the γ-cyanocarboxylic ester in ethanol or methanol in a high-pressure autoclave.

-

Add a catalytic amount of Raney Nickel or Pd/C to the solution.

-

Seal the autoclave and purge with nitrogen gas.

-

Pressurize the autoclave with hydrogen gas to the desired pressure (typically 50-100 atm).

-

Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) with stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, cool the autoclave to room temperature and carefully release the hydrogen pressure.

-

Filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude piperidin-2-one.

-

Purify the crude product by column chromatography or recrystallization.

In Vitro Kinase Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of piperidine-2-one derivatives against a specific protein kinase.

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate (peptide or protein)

-

ATP (adenosine triphosphate)

-

Piperidine-2-one derivative (test compound)

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

[γ-³²P]ATP (for radiometric assay) or ADP-Glo™ Kinase Assay kit (for luminescence-based assay)

-

96-well assay plates

-

Phosphocellulose paper or other capture membrane (for radiometric assay)

-

Scintillation counter or luminescence plate reader

Procedure:

-

Prepare a serial dilution of the piperidine-2-one derivative in the kinase assay buffer.

-

In a 96-well plate, add the kinase, its specific substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP (and [γ-³²P]ATP for radiometric assay).

-

Incubate the reaction mixture at 30 °C for a specified period (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA for radiometric assay).

-

For radiometric assay: Spot a portion of the reaction mixture onto phosphocellulose paper. Wash the paper extensively to remove unincorporated [γ-³²P]ATP. Measure the radioactivity of the phosphorylated substrate using a scintillation counter.

-

For luminescence-based assay: Follow the manufacturer's protocol for the ADP-Glo™ Kinase Assay to measure the amount of ADP produced, which is proportional to the kinase activity.

-

Calculate the percentage of kinase inhibition for each concentration of the test compound relative to a control reaction without the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Measurement of Inflammatory Cytokines in Cell Culture Supernatants (ELISA)

This protocol outlines the use of a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in cell culture supernatants following treatment with piperidine-2-one derivatives.

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Lipopolysaccharide (LPS)

-

Piperidine-2-one derivative (test compound)

-

ELISA kit for the specific cytokine of interest (containing capture antibody, detection antibody, streptavidin-HRP, and substrate)

-

96-well ELISA plates

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking buffer (e.g., PBS with 1% BSA)

-

Stop solution (e.g., 2N H₂SO₄)

-

Microplate reader

Procedure:

-

Seed macrophage cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the piperidine-2-one derivative for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and incubate for a specified time (e.g., 24 hours).

-

Collect the cell culture supernatants.

-

Coat a 96-well ELISA plate with the capture antibody overnight at 4 °C.

-

Wash the plate and block non-specific binding sites with blocking buffer for 1-2 hours.

-

Add the collected cell culture supernatants and a standard curve of the recombinant cytokine to the plate and incubate for 2 hours.

-

Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours.

-

Wash the plate and add streptavidin-HRP. Incubate for 20-30 minutes.

-

Wash the plate and add the TMB substrate. Incubate in the dark until a color develops.

-

Stop the reaction with the stop solution and read the absorbance at 450 nm using a microplate reader.

-

Calculate the concentration of the cytokine in the samples by interpolating from the standard curve.

Drug Discovery Workflow for Piperidine-2-one Derivatives

The development of novel drugs based on the piperidine-2-one scaffold typically follows a structured workflow from initial hit identification to preclinical evaluation.

Caption: A typical drug discovery workflow for piperidine-2-one derivatives.

Conclusion

The piperidine-2-one scaffold represents a highly privileged and versatile core structure in modern drug discovery. Its presence in a wide range of biologically active molecules highlights its importance as a pharmacophore for the development of novel therapeutics targeting cancer, neurodegenerative diseases, and inflammatory conditions. The synthetic accessibility of the piperidine-2-one ring system, coupled with the ability to introduce diverse substituents, provides a rich chemical space for the optimization of potency, selectivity, and pharmacokinetic properties. This technical guide has provided a comprehensive overview of the biological significance of this scaffold, supported by quantitative data, mechanistic insights, and detailed experimental protocols, to aid researchers in the continued exploration and exploitation of the piperidine-2-one motif for the development of next-generation medicines.

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 3. mdpi.com [mdpi.com]

- 4. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sophion.com [sophion.com]

- 6. Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. research.ed.ac.uk [research.ed.ac.uk]

Potential Biological Activity of 1-(prop-2-yn-1-yl)piperidin-2-one Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide discusses the potential biological activities of 1-(prop-2-yn-1-yl)piperidin-2-one derivatives based on the known pharmacological profiles of structurally related compounds. As of the writing of this document, there is a lack of specific experimental data for this exact chemical scaffold in publicly available literature. This guide is intended to provide a scientific rationale and a starting point for future research into this compound class.

Introduction

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, found in numerous FDA-approved drugs and biologically active natural products. Its derivatives are known to exhibit a wide array of pharmacological effects, including but not limited to, anticancer, neuroprotective, and antimicrobial activities. The lactam variant, piperidin-2-one, maintains this potential for biological interaction while offering distinct chemical properties.

The introduction of a propargyl (prop-2-yn-1-yl) group at the 1-position of the piperidin-2-one ring introduces a highly versatile functional group. The terminal alkyne can participate in a variety of chemical transformations, including "click" chemistry, and is a key pharmacophore in several enzyme inhibitors. Notably, the N-propargylamine moiety is a well-established feature in inhibitors of monoamine oxidase B (MAO-B), an important target in the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's disease.

This guide will explore the potential biological activities of this compound derivatives, drawing on structure-activity relationships from analogous N-propargylpiperidines and biologically active lactams. We will focus on two primary areas of potential therapeutic relevance: neuroprotection and anticancer activity.

Potential Biological Activities

Neuroprotective and Enzyme Inhibitory Activity

The N-propargyl group is a well-known "warhead" for the irreversible inhibition of flavin-containing enzymes, most notably monoamine oxidase B (MAO-B). Elevated MAO-B activity is implicated in the pathogenesis of Alzheimer's and Parkinson's diseases. Furthermore, inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key strategy in the symptomatic treatment of Alzheimer's disease.

Structurally related N-propargylpiperidines (lacking the 2-oxo group) have shown potent and selective inhibition of both MAO-B and cholinesterases. It is therefore plausible that this compound derivatives could exhibit similar activities. The lactam carbonyl group may influence the binding affinity and selectivity for these enzyme targets.

Table 1: Cholinesterase and MAO-B Inhibitory Activities of Representative N-Propargylpiperidine Derivatives

| Compound ID | Target Enzyme | IC50 (µM) | Selectivity Index (over other cholinesterases/MAO-A) |

| VP1 | MAO-B | 0.04 ± 0.002 | - |

| VP15 | AChE | 0.04 ± 0.003 | 626 (over BuChE) |

| Compound 6 | hMAO-B | 0.0723 ± 0.0075 | - |

| Compound 7 | hMAO-B | 0.0938 ± 0.0041 | - |

Data sourced from related N-propargyl-substituted diphenylpyrimidine and 4-phenethyl-1-propargylpiperidine derivatives.[1][2]

Anticancer Activity

Lactam-containing compounds, particularly β-lactams, have been investigated for their anticancer properties. Some of these compounds have been shown to induce apoptosis in cancer cells, often with a degree of selectivity over non-transformed cells. The mechanism of action for many anticancer lactams involves the induction of DNA damage and cell cycle arrest.

Given that the piperidin-2-one core is a six-membered lactam, derivatives bearing the reactive propargyl group could be explored for potential cytotoxic effects against various cancer cell lines. The alkyne moiety could potentially interact with biological nucleophiles within cancer cells, contributing to their cytotoxic effect.

Table 2: Cytotoxic Activity of Representative Lactam Derivatives against Cancer Cell Lines

| Compound Class | Cell Line | IC50 (µM) |

| Cephalosporin Mustard (CCM) | H2981 Lung Adenocarcinoma | 25-45 |

| Phenylenediamine Mustard (PDM) | H2981 Lung Adenocarcinoma | 1.5 |

| β-Lactam 1 | A431 Squamous Carcinoma | 71 µg/mL (MTT) |

| γ-Lactam 2a | A431 Squamous Carcinoma | 100-250 µg/mL |

Data sourced from related cephalosporin and other lactam derivatives.[3][4] Note: IC50 values are a measure of the concentration of a drug that is required for 50% inhibition in vitro.[5]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the synthesis and biological evaluation of this compound derivatives.

Synthesis Protocol: General Procedure for N-Propargylation of Piperidin-2-one

This protocol is a representative procedure for the synthesis of N-alkynyl lactams.

Materials:

-

Piperidin-2-one

-

Propargyl bromide (or other propargyl halides)

-

Sodium hydride (NaH) or potassium carbonate (K2CO3)

-

Anhydrous N,N-dimethylformamide (DMF) or acetonitrile

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure:

-

To a solution of piperidin-2-one (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at room temperature for 30 minutes.

-

Cool the reaction mixture back to 0 °C and add propargyl bromide (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired this compound.

Biological Assay Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6]

Materials:

-

96-well microtiter plates

-

Cancer cell line of interest (e.g., MCF-7, HCT-116)

-

Complete cell culture medium

-

Test compounds (this compound derivatives) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

-

Prepare serial dilutions of the test compounds in culture medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours at 37°C.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[6]

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Biological Assay Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This assay measures the activity of AChE based on the reaction of thiocholine with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).[7][8][9]

Materials:

-

96-well microtiter plate

-

Phosphate buffer (0.1 M, pH 8.0)

-

Acetylcholinesterase (AChE) enzyme solution

-

Acetylthiocholine iodide (ATCI) solution

-

DTNB solution

-

Test compounds dissolved in a suitable solvent

-

Microplate reader

Procedure:

-

In a 96-well plate, add 140 µL of phosphate buffer, 10 µL of the test compound solution (at various concentrations), and 10 µL of AChE solution to each well.[7]

-

Incubate the plate at 25°C for 10 minutes.[7]

-

Add 10 µL of DTNB solution to each well.

-

Initiate the reaction by adding 10 µL of ATCI solution.[7]

-

Immediately measure the absorbance at 412 nm at regular intervals for a set period using a microplate reader.

-

The rate of reaction is determined from the change in absorbance over time.

-

Calculate the percentage of AChE inhibition for each compound concentration and determine the IC50 value.

Biological Assay Protocol: Monoamine Oxidase B (MAO-B) Inhibition Assay

This is a fluorometric assay to screen for MAO-B inhibitors.[10][11][12]

Materials:

-

96-well black plate with a flat bottom

-

MAO-B enzyme

-

MAO-B substrate

-

Developer solution

-

Fluorometric probe (e.g., OxiRed)

-

Assay buffer

-

Test compounds

-

Known MAO-B inhibitor (e.g., Selegiline) as a positive control

-

Multi-well spectrophotometer (fluorometer)

Procedure:

-

Dissolve and dilute test compounds to 10x the desired final concentration in the assay buffer.[10][12]

-

Add 10 µL of the diluted test compounds, inhibitor control, and assay buffer (as an enzyme control) to the respective wells of the 96-well plate.[10][12]

-

Prepare the MAO-B enzyme solution according to the manufacturer's instructions and add 50 µL to each well.

-

Prepare the MAO-B substrate solution containing the developer and probe, and add 40 µL to each well.

-

Measure the fluorescence (e.g., Ex/Em = 535/587 nm) in kinetic mode at 37°C for 10-40 minutes.[13]

-

Calculate the rate of reaction from the linear portion of the fluorescence curve.

-

Determine the percentage of MAO-B inhibition for each compound concentration and calculate the IC50 value.

Visualizations

The following diagrams illustrate key workflows and a potential signaling pathway relevant to the study of this compound derivatives.

Caption: General workflow for the synthesis and biological evaluation of novel compounds.

Caption: Simplified cholinergic signaling pathway and the potential inhibitory action of test compounds.

Conclusion

While direct experimental evidence is currently lacking, the chemical structure of this compound derivatives suggests a strong potential for significant biological activity. The combination of the privileged piperidine lactam scaffold with the functionally versatile N-propargyl group points towards promising avenues in neuroprotective and anticancer drug discovery. The data from analogous compounds provide a solid foundation for initiating research programs focused on this novel chemical series. The experimental protocols detailed in this guide offer a practical framework for the synthesis and evaluation of these compounds, paving the way for the discovery of new therapeutic agents.

References

- 1. Design, Synthesis, and Pharmacological Evaluation of N-Propargylated Diphenylpyrimidines as Multitarget Directed Ligands for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-Phenethyl-1-Propargylpiperidine-Derived Dual Inhibitors of Butyrylcholinesterase and Monoamine Oxidase B - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antitumor activities of a cephalosporin prodrug in combination with monoclonal antibody-beta-lactamase conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Importance of IC50 Determination | Visikol [visikol.com]

- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 7. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 8. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 12. abcam.cn [abcam.cn]

- 13. assaygenie.com [assaygenie.com]

Methodological & Application

Application Notes and Protocols for Click Chemistry Reaction with N-propargyl piperidin-2-one

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction involving N-propargyl piperidin-2-one. This reaction is a powerful tool for the synthesis of novel molecular entities with applications in drug discovery and development, offering high yields and selectivity.[1][2][3]

Introduction

Click chemistry, a concept introduced by K.B. Sharpless, refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts.[2][4] The most prominent example of click chemistry is the CuAAC reaction, which involves the formation of a stable 1,2,3-triazole linkage between a terminal alkyne and an azide.[3] N-propargyl piperidin-2-one is a valuable building block in medicinal chemistry, and its alkyne functionality allows for its conjugation to a wide variety of azide-containing molecules, facilitating the rapid generation of compound libraries for screening and lead optimization.[5][6]

Reaction Principle

The CuAAC reaction proceeds via a copper(I)-catalyzed mechanism that regioselectively produces the 1,4-disubstituted triazole isomer. The reaction is typically carried out in the presence of a copper(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, like sodium ascorbate, which generates the active Cu(I) species in situ.[1][7][8] The use of a stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), can enhance the reaction rate and prevent catalyst disproportionation, especially in aqueous media.[7][9][10]

Experimental Protocol

This protocol is a general guideline for the click chemistry reaction of N-propargyl piperidin-2-one with an azide. Optimal conditions may vary depending on the specific azide used and should be determined empirically.

Materials:

-

N-propargyl piperidin-2-one

-

Azide-containing molecule of interest

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended for aqueous reactions)

-

Solvent: e.g., a mixture of tetrahydrofuran (THF) and water (1:1), or dimethyl sulfoxide (DMSO)

-

Deionized water

-

Nitrogen or Argon gas

-

Reaction vessel (e.g., round-bottom flask or vial)

-

Magnetic stirrer and stir bar

-

Purification supplies (e.g., silica gel for column chromatography, appropriate solvents)

Procedure:

-

Reactant Preparation: In a reaction vessel, dissolve N-propargyl piperidin-2-one (1 equivalent) and the azide-containing molecule (1 equivalent) in the chosen solvent system (e.g., THF/water 1:1).

-

Inert Atmosphere: Purge the reaction mixture with an inert gas (nitrogen or argon) for 10-15 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.

-

Catalyst Addition:

-

In a separate vial, prepare a stock solution of CuSO₄·5H₂O.

-

In another vial, prepare a fresh stock solution of sodium ascorbate in deionized water.

-

If using a ligand, pre-mix the CuSO₄ solution with the THPTA solution.

-

To the stirred reaction mixture, add the CuSO₄·5H₂O solution (typically 0.1 equivalents).

-

Immediately follow with the addition of the sodium ascorbate solution (typically 0.5 equivalents).

-

-

Reaction: Stir the reaction mixture at room temperature or elevate the temperature (e.g., 55 °C) to increase the reaction rate. Monitor the reaction progress by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A typical reaction time is 24 hours.[11]

-

Work-up and Purification:

-

Once the reaction is complete, quench the reaction by exposing it to air.

-

If a precipitate forms, it can be collected by filtration.

-

Alternatively, extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired triazole product.[11]

-

Data Presentation

The following table summarizes typical reaction conditions for a CuAAC reaction with a propargylated piperazine derivative, which can be used as a starting point for the optimization of reactions with N-propargyl piperidin-2-one.[11]

| Parameter | Value |

| Alkyne | Propargylated Piperazine Derivative |

| Azide | Azide Fragment |

| Stoichiometry (Alkyne:Azide) | 1 : 1 |

| Catalyst | CuSO₄·5H₂O (0.1 eq.) |

| Reducing Agent | Sodium Ascorbate (0.5 eq.) |

| Solvent | Tetrahydrofuran/Water (1:1) |

| Temperature | 55 °C |

| Reaction Time | 24 hours |

| Yield | 78% (after purification) |

Visualizations

Experimental Workflow for CuAAC Reaction

Caption: Experimental workflow for the CuAAC reaction.

Logical Relationship of CuAAC Reaction Components

Caption: Key components of the CuAAC reaction.

References

- 1. Click Chemistry [organic-chemistry.org]

- 2. Click chemistry - Wikipedia [en.wikipedia.org]

- 3. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 5. mdpi.com [mdpi.com]

- 6. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jenabioscience.com [jenabioscience.com]

- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. confluore.com [confluore.com]

- 10. broadpharm.com [broadpharm.com]

- 11. Miniaturized click chemistry and direct screening facilitate the discovery of triazole piperazine SARS-CoV-2 Mpro inhibitors with improved metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis of Triazole-Linked Heterocycles from 1-(prop-2-yn-1-yl)piperidin-2-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of novel triazole-linked heterocycles utilizing 1-(prop-2-yn-1-yl)piperidin-2-one as a key building block. The piperidin-2-one scaffold is a prevalent feature in many biologically active compounds, and its combination with the versatile 1,2,3-triazole ring via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a powerful strategy for the rapid generation of diverse molecular entities with significant potential in drug discovery.[1][2]

Introduction

The 1,2,3-triazole moiety is a highly sought-after heterocycle in medicinal chemistry due to its unique chemical properties, including its ability to act as a stable linker and participate in hydrogen bonding and dipole-dipole interactions.[3] When coupled with the piperidin-2-one core, a privileged structure in numerous pharmaceuticals, the resulting triazole-linked conjugates present a promising avenue for the development of novel therapeutic agents, particularly in the field of oncology.[4][5] The synthetic approach highlighted herein is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a robust and highly efficient reaction that allows for the regioselective formation of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides under mild conditions.[6] This "click" reaction is characterized by its high yields, broad functional group tolerance, and simple reaction setup, making it an ideal tool for the construction of compound libraries for high-throughput screening.[7]

Synthesis of the Key Precursor: this compound

The synthesis of the pivotal alkyne-functionalized piperidin-2-one is a prerequisite for the subsequent click chemistry step. While a direct protocol for this specific molecule is not extensively documented in the reviewed literature, a reliable synthesis can be adapted from the well-established N-alkylation of lactams. The following protocol is based on analogous syntheses of similar N-propargylated compounds.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Piperidone

-

Propargyl bromide (80% solution in toluene)

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of 2-piperidone (1.0 equivalent) in anhydrous DMF dropwise.

-

Allow the reaction mixture to stir at room temperature for 1 hour.

-

Cool the mixture back to 0 °C and add propargyl bromide (1.1 equivalents) dropwise.

-

Let the reaction warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford this compound as a pure product.

Synthesis of Triazole-Linked Piperidin-2-one Heterocycles via CuAAC

The core of this application note is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which links the this compound with a variety of azide-containing building blocks. The following is a general protocol that can be adapted for the synthesis of a diverse library of triazole-linked piperidin-2-one derivatives.

General Experimental Protocol: CuAAC Reaction

Materials:

-

This compound

-

Aryl or alkyl azide (1.0 equivalent)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 - 0.1 equivalents)

-

Sodium ascorbate (0.1 - 0.2 equivalents)

-

tert-Butanol/Water (1:1) or other suitable solvent mixture (e.g., DMF/water, THF/water)

-

Reaction vial or flask

-

Magnetic stirrer

Procedure:

-

In a reaction vial, dissolve this compound (1.0 equivalent) and the desired azide (1.0 equivalent) in the chosen solvent system (e.g., t-BuOH/H₂O).

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

-

Add the aqueous solution of sodium ascorbate to the reaction mixture, followed by the addition of an aqueous solution of copper(II) sulfate pentahydrate.

-

Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate or dichloromethane.

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 1,4-disubstituted 1,2,3-triazole product.

Table 1: Representative Reaction Parameters for CuAAC Synthesis

| Entry | Azide Substrate | Catalyst Loading (mol%) | Solvent | Reaction Time (h) | Yield (%) |

| 1 | Benzyl azide | 5 | t-BuOH/H₂O (1:1) | 12 | >90 (estimated) |

| 2 | Phenyl azide | 10 | DMF/H₂O (1:1) | 18 | >85 (estimated) |

| 3 | 4-Azidoaniline | 5 | THF/H₂O (1:1) | 24 | >80 (estimated) |

| 4 | 1-Azido-4-nitrobenzene | 10 | t-BuOH/H₂O (1:1) | 10 | >95 (estimated) |

Note: The yields are estimated based on typical CuAAC reactions reported in the literature for similar substrates. Actual yields may vary depending on the specific azide and reaction conditions.

Visualization of the Synthetic Workflow

The overall synthetic strategy can be visualized as a two-step process: the synthesis of the key alkyne precursor followed by the click chemistry reaction to generate the target triazole-linked heterocycles.

Caption: Synthetic workflow for triazole-linked piperidin-2-ones.

Biological Applications and Future Directions

The synthesized triazole-linked piperidin-2-one derivatives are of significant interest for biological evaluation, particularly for their potential as anticancer agents. The structural diversity that can be readily achieved through this synthetic route allows for the exploration of structure-activity relationships (SAR) to identify potent and selective drug candidates.

Table 2: Potential Biological Activities of Triazole-Piperidinone Conjugates

| Compound Class | Target Biological Activity | Rationale |

| Aryl-substituted triazoles | Anticancer, Antimicrobial | The aryl moiety can be tailored to interact with specific biological targets.[8][9] |

| Alkyl-substituted triazoles | Modulators of enzymatic activity | The alkyl chain can influence lipophilicity and cell permeability. |

| Functionalized triazoles | Targeted drug delivery | Incorporation of targeting ligands (e.g., sugars, peptides) on the triazole ring. |

Further research in this area could involve:

-

Expansion of the azide library to generate a wider range of structurally diverse triazole products.

-

In vitro and in vivo screening of the synthesized compounds for various biological activities, including anticancer, antibacterial, and antiviral properties.

-

Investigation of the mechanism of action of the most promising lead compounds.

-

Optimization of the lead compounds to improve their pharmacological properties.

Logical Relationship of the CuAAC Reaction

The copper-catalyzed azide-alkyne cycloaddition reaction follows a well-defined catalytic cycle. This diagram illustrates the key steps involved in the formation of the triazole ring.

References

- 1. scispace.com [scispace.com]

- 2. mdpi.com [mdpi.com]

- 3. 1-(piperidin-1-yl)prop-2-en-1-one synthesis - chemicalbook [chemicalbook.com]

- 4. Click Chemistry [organic-chemistry.org]

- 5. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]

- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-Piperidone synthesis [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

Synthesis of Fused Heterocyclic Systems from N-Alkynyl Lactams: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of fused heterocyclic systems derived from N-alkynyl lactams. These scaffolds are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities, including potential as anticancer agents.[1][2] This guide covers key synthetic methodologies, including gold-, platinum-, and iodine-catalyzed cyclizations, presenting quantitative data, step-by-step protocols, and mechanistic insights.

Introduction

Fused heterocyclic systems are privileged structures in numerous biologically active compounds and approved drugs.[3][4] The synthesis of these complex architectures from readily accessible starting materials is a central goal in organic and medicinal chemistry. N-alkynyl lactams have emerged as versatile precursors for the construction of a variety of nitrogen-fused heterocycles, such as pyrrolizinones and indolizinones.[5][6] These intramolecular cyclization strategies often employ transition metal catalysts or electrophilic iodine to activate the alkyne moiety, triggering a ring-closing cascade to furnish the desired fused systems. The lactam ring itself, a prominent feature in many antibiotics, serves as a valuable synthon in these transformations.[7]

The resulting fused heterocyclic frameworks have shown promise in drug discovery, particularly in the development of novel anticancer therapeutics.[1][2] Understanding the synthetic pathways to these molecules, their scope, and their biological applications is crucial for researchers in the field.

Synthesis of N-Alkynyl Lactam Precursors

The preparation of N-alkynyl lactam starting materials is a critical first step. A common and effective method is the copper-catalyzed N-alkynylation of lactams with terminal alkynes.

General Protocol: Copper-Catalyzed N-Alkynylation of Lactams

This protocol describes a general procedure for the synthesis of N-alkynyl lactams from the corresponding lactam and a terminal alkyne using a copper catalyst.

Materials:

-

Lactam (e.g., 2-azetidinone, 2-pyrrolidinone, 2-piperidinone)

-

Terminal alkyne (e.g., phenylacetylene, 1-hexyne)

-

Copper(I) iodide (CuI)

-

N,N'-Dimethylethylenediamine (DMEDA)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

Toluene or Dioxane (anhydrous)

-

Argon or Nitrogen atmosphere

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the lactam (1.0 equiv.), copper(I) iodide (0.1 equiv.), and the base (K₂CO₃ or Cs₂CO₃, 2.0 equiv.).

-

Add anhydrous toluene or dioxane to the flask.

-

To this suspension, add N,N'-dimethylethylenediamine (DMEDA) (0.2 equiv.) and the terminal alkyne (1.2 equiv.) via syringe.

-

Heat the reaction mixture to 80-110 °C and stir vigorously for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure N-alkynyl lactam.

Table 1: Examples of N-Alkynyl Lactam Synthesis

| Lactam | Alkyne | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 2-Pyrrolidinone | Phenylacetylene | K₂CO₃ | Toluene | 110 | 24 | 85 |

| 2-Azetidinone | 1-Hexyne | Cs₂CO₃ | Dioxane | 100 | 18 | 78 |

| 2-Piperidinone | Trimethylsilylacetylene | K₂CO₃ | Toluene | 110 | 24 | 82 |

| ε-Caprolactam | Phenylacetylene | Cs₂CO₃ | Dioxane | 100 | 20 | 88 |

Synthesis of Fused Heterocyclic Systems

The intramolecular cyclization of N-alkynyl lactams can be effectively achieved using various catalytic systems, primarily involving gold, platinum, or iodine. The choice of catalyst can influence the reaction pathway and the structure of the resulting fused heterocycle.

Gold-Catalyzed Cyclization

Gold catalysts, typically Au(I) or Au(III) salts, are highly effective in activating the alkyne moiety of N-alkynyl lactams, leading to intramolecular nucleophilic attack by the lactam nitrogen. This often proceeds via a 5-endo-dig or 5-exo-dig cyclization pathway.[5][6]

Figure 1: Proposed Catalytic Cycle for Gold-Catalyzed Cyclization

This protocol describes the synthesis of a benzo-fused pyrrolizinone from an N-(2-alkynylphenyl)-β-lactam.

Materials:

-

N-(2-alkynylphenyl)-β-lactam

-

Gold(I) chloride (AuCl) or Gold(III) chloride (AuCl₃)

-

Silver salt (e.g., AgOTf, AgSbF₆) (if using AuCl)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)

-

Argon or Nitrogen atmosphere

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere, dissolve the N-(2-alkynylphenyl)-β-lactam (1.0 equiv.) in anhydrous DCM or DCE.

-

In a separate flask, prepare the active catalyst by stirring AuCl (0.05 equiv.) and a silver salt (0.05 equiv.) in the reaction solvent for 15 minutes, or use AuCl₃ (0.05 equiv.) directly.

-

Add the catalyst solution to the substrate solution at room temperature.

-

Stir the reaction mixture at room temperature or heat to 40-60 °C for 1-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the fused pyrrolizinone.

Table 2: Gold-Catalyzed Cyclization of N-Alkynyl Lactams - Substrate Scope and Yields

| N-Alkynyl Lactam Substrate | Catalyst System | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| N-(2-phenylethynylphenyl)-β-lactam | AuCl₃ (5 mol%) | DCE | 60 | 2 | Benzo-fused Pyrrolizinone | 92 |

| N-(2-hexynylphenyl)-β-lactam | AuCl/AgOTf (5 mol%) | DCM | RT | 4 | Benzo-fused Pyrrolizinone | 88 |

| N-(pent-2-en-4-ynyl)-β-lactam | AuCl₃ (5 mol%) | DCM | RT | 1 | 5,6-dihydro-8H-indolizin-7-one | 85 |

| N-(propargyl)-2-pyrrolidinone | AuCl/AgSbF₆ (5 mol%) | DCE | 80 | 6 | Dihydro-1H-pyrrolizine derivative | 75 |

Platinum-Catalyzed Cyclization

Platinum catalysts, such as PtCl₂ or PtCl₄, can also effectively catalyze the cyclization of N-alkynyl lactams. In some cases, platinum has shown to be more effective than gold, particularly for the formation of certain benzo-fused pyrrolizinones.[5]

Figure 2: Workflow for Platinum-Catalyzed Synthesis

This protocol details the platinum-catalyzed cyclization of an N-(2-alkynylphenyl)-β-lactam.

Materials:

-

N-(2-alkynylphenyl)-β-lactam

-

Platinum(II) chloride (PtCl₂)

-

Toluene or Mesitylene (anhydrous)

-

Argon or Nitrogen atmosphere

Procedure:

-

Add the N-(2-alkynylphenyl)-β-lactam (1.0 equiv.) and PtCl₂ (0.05 equiv.) to an oven-dried Schlenk tube.

-

Add anhydrous toluene or mesitylene under an inert atmosphere.

-

Heat the mixture to 80-120 °C and stir for 4-12 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction to room temperature.

-

Filter the mixture through a short pad of silica gel, eluting with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to obtain the pure benzo-fused pyrrolizinone.

Table 3: Platinum-Catalyzed Cyclization of N-Alkynyl Lactams - Substrate Scope and Yields

| N-Alkynyl Lactam Substrate | Catalyst | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| N-(2-phenylethynylphenyl)-β-lactam | PtCl₂ (5 mol%) | Toluene | 110 | 6 | Benzo-fused Pyrrolizinone | 95 |

| N-(2-trimethylsilylethynylphenyl)-β-lactam | PtCl₂ (5 mol%) | Mesitylene | 120 | 8 | Benzo-fused Pyrrolizinone | 89 |

| N-(2-hexynylphenyl)-γ-lactam | PtCl₄ (5 mol%) | Toluene | 100 | 10 | Benzo-fused Indolizinone | 78 |

| N-(propargyl)-δ-valerolactam | PtCl₂ (5 mol%) | Toluene | 110 | 12 | Dihydroquinolizinone derivative | 72 |

Iodine-Mediated Cyclization

Molecular iodine can act as an electrophile to activate the alkyne bond, initiating an iodocyclization cascade. This metal-free method provides an alternative route to fused heterocyclic systems.[8] The reaction typically proceeds via an initial 5- or 6-endo-dig cyclization, followed by subsequent transformations.

Figure 3: Iodine-Mediated Cyclization Mechanism

This protocol outlines the general procedure for the iodocyclization of an N-alkynyl lactam.

Materials:

-

N-alkynyl lactam

-

Iodine (I₂)

-

Sodium bicarbonate (NaHCO₃) or Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN) or Dichloromethane (DCM)

Procedure:

-

Dissolve the N-alkynyl lactam (1.0 equiv.) in acetonitrile or DCM in a round-bottom flask.

-

Add sodium bicarbonate (2.0 equiv.) to the solution.

-

Add molecular iodine (1.2 equiv.) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 2-8 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the brown color disappears.

-

Extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the iodo-functionalized fused heterocycle.

Table 4: Iodine-Mediated Cyclization of N-Alkynyl Lactams - Reaction Conditions and Yields

| N-Alkynyl Lactam Substrate | Base | Solvent | Time (h) | Product | Yield (%) |

| N-propargyl-2-pyrrolidinone | NaHCO₃ | CH₃CN | 4 | Iodo-dihydro-1H-pyrrolizine | 85 |

| N-(3-phenylprop-2-ynyl)-2-pyrrolidinone | K₂CO₃ | DCM | 6 | Iodo-phenyl-dihydro-1H-pyrrolizine | 81 |

| N-propargyl-δ-valerolactam | NaHCO₃ | CH₃CN | 5 | Iodo-dihydroquinolizinone | 77 |

| N-(but-3-ynyl)-2-pyrrolidinone | K₂CO₃ | DCM | 8 | Iodo-indolizidinone derivative | 70 |

Applications in Drug Discovery

Fused heterocyclic systems derived from N-alkynyl lactams represent a valuable class of compounds for drug discovery, with many exhibiting potent anticancer activity.[1][2] These scaffolds can serve as cores for the development of inhibitors of various biological targets.

Biological Targets and Potential Applications:

-

Kinase Inhibition: The rigid, three-dimensional structures of these fused systems can be tailored to fit into the ATP-binding pockets of various kinases, which are often dysregulated in cancer.

-

DNA Intercalation and Topoisomerase Inhibition: Certain planar aromatic fused heterocycles can intercalate into DNA or inhibit topoisomerase enzymes, leading to cell cycle arrest and apoptosis in cancer cells.

-

Microtubule Targeting Agents: Some complex heterocyclic structures have been shown to interfere with microtubule dynamics, a validated target for anticancer drugs.[9]

-

Enzyme Inhibition: The diverse functionalities that can be incorporated into these fused systems make them attractive candidates for the design of specific enzyme inhibitors.

The synthetic routes outlined in this document provide a versatile platform for the generation of libraries of novel fused heterocyclic compounds. These libraries can then be screened against a panel of cancer cell lines and biological targets to identify promising lead compounds for further optimization in drug development programs. The inherent structural diversity achievable through variations in the lactam ring size, the alkyne substituent, and the cyclization method allows for a systematic exploration of the structure-activity relationship (SAR) to develop potent and selective therapeutic agents.

References

- 1. Nitrogen-containing Fused Heterocycles: Organic Synthesis and Applications as Potential Anticancer Agents | Bentham Science [benthamscience.com]

- 2. researchgate.net [researchgate.net]

- 3. REVIEW ARTICLE; ANTICANCER ACTIVITIES OF SOME FUSED HETEROCYCLIC MOIETIES CONTAINING NITROGEN AND/OR SULFUR HETEROATOMS [ajps.journals.ekb.eg]

- 4. Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gold-catalyzed heterocyclizations in alkynyl- and allenyl-β-lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - Gold-catalyzed heterocyclizations in alkynyl- and allenyl-β-lactams [beilstein-journals.org]

- 7. researchgate.net [researchgate.net]

- 8. Iodine-mediated synthesis of heterocycles via electrophilic cyclization of alkynes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Polymerization of Lactam Monomers Containing Alkyne Functionalities

For Researchers, Scientists, and Drug Development Professionals

Introduction

The integration of alkyne functionalities into polyamide backbones through the polymerization of alkyne-containing lactam monomers opens up a versatile platform for the development of advanced materials, particularly in the biomedical and pharmaceutical fields. The presence of the alkyne group allows for post-polymerization modification via highly efficient and bio-orthogonal "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This enables the covalent attachment of a wide range of molecules, including therapeutic agents, targeting ligands, and imaging probes, to the polymer scaffold.

These functionalized polyamides are of significant interest for applications such as targeted drug delivery, theranostics, and the development of advanced biomaterials. This document provides detailed protocols for the synthesis of an alkyne-functionalized lactam monomer, its subsequent polymerization, and the post-polymerization modification, along with representative data and a discussion of potential applications in drug delivery.

Experimental Protocols

Synthesis of N-(prop-2-yn-1-yl)-ε-caprolactam (Alkyne-Functionalized Monomer)

This protocol describes the synthesis of an alkyne-functionalized ε-caprolactam monomer via N-alkylation of ε-caprolactam with propargyl bromide.

Materials:

-

ε-caprolactam

-

Propargyl bromide (80% in toluene)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

Preparation: A flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with ε-caprolactam (e.g., 5.65 g, 50 mmol) and anhydrous THF (100 mL). The solution is stirred under a nitrogen atmosphere until the ε-caprolactam is fully dissolved.

-

Deprotonation: The flask is cooled to 0 °C in an ice bath. Sodium hydride (e.g., 2.4 g, 60 mmol, 60% dispersion) is added portion-wise over 15 minutes. The reaction mixture is stirred at 0 °C for 1 hour, then allowed to warm to room temperature and stirred for an additional 2 hours.

-

Alkylation: The reaction mixture is cooled again to 0 °C. Propargyl bromide (e.g., 6.7 mL, 60 mmol, 80% in toluene) is added dropwise over 20 minutes. The reaction is then allowed to warm to room temperature and stirred overnight.

-

Quenching and Extraction: The reaction is carefully quenched by the slow addition of saturated aqueous sodium bicarbonate solution (50 mL). The mixture is transferred to a separatory funnel and the aqueous layer is extracted with ethyl acetate (3 x 50 mL).

-

Washing and Drying: The combined organic layers are washed with water (2 x 50 mL) and brine (1 x 50 mL), then dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield N-(prop-2-yn-1-yl)-ε-caprolactam as a pale yellow oil.

Characterization: The structure of the synthesized monomer should be confirmed by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Anionic Ring-Opening Polymerization (AROP) of N-(prop-2-yn-1-yl)-ε-caprolactam

This protocol outlines the anionic ring-opening polymerization of the alkyne-functionalized lactam monomer to produce a polyamide with pendant alkyne groups.

Materials:

-

N-(prop-2-yn-1-yl)-ε-caprolactam (dried under vacuum)

-

ε-caprolactam (as a co-monomer, optional, dried under vacuum)

-

Sodium caprolactamate (initiator)

-

N-acetyl-ε-caprolactam (activator)

-

Anhydrous toluene

Procedure:

-

Monomer Preparation: In a flame-dried Schlenk tube under a nitrogen atmosphere, the desired amount of N-(prop-2-yn-1-yl)-ε-caprolactam (and ε-caprolactam if a copolymer is desired) is melted at 80 °C.

-

Initiator and Activator Addition: The initiator, sodium caprolactamate (e.g., 0.5 mol% relative to total monomer), and the activator, N-acetyl-ε-caprolactam (e.g., 0.5 mol% relative to total monomer), are dissolved in a minimal amount of anhydrous toluene and added to the molten monomer mixture under vigorous stirring.

-

Polymerization: The temperature is raised to 150-180 °C and the polymerization is allowed to proceed for a specified time (e.g., 1-4 hours). The viscosity of the mixture will increase significantly as the polymerization progresses.

-

Termination and Purification: The polymerization is terminated by cooling the reaction mixture to room temperature. The resulting polymer is dissolved in a suitable solvent (e.g., m-cresol or formic acid) and precipitated in a non-solvent (e.g., methanol or water).

-

Drying: The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum at 60 °C to a constant weight.

Characterization: The resulting polymer should be characterized for its molecular weight (Mn), polydispersity index (PDI) using gel permeation chromatography (GPC), and its chemical structure confirmed by ¹H NMR and FT-IR spectroscopy to verify the presence of the alkyne groups.

Post-Polymerization Modification via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of an azide-containing molecule (e.g., an azide-functionalized drug or targeting ligand) onto the alkyne-functionalized polyamide backbone.

Materials:

-

Alkyne-functionalized polyamide

-

Azide-containing molecule (e.g., Azido-PEG-Drug)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

-

Anhydrous DMF or a mixture of DMF and water

Procedure:

-

Polymer Dissolution: The alkyne-functionalized polyamide is dissolved in anhydrous DMF in a Schlenk tube under a nitrogen atmosphere.

-

Addition of Reagents: The azide-containing molecule (e.g., 1.2 equivalents per alkyne group) is added to the polymer solution.

-

Catalyst Preparation: In a separate vial, a stock solution of CuSO₄·5H₂O and PMDETA in DMF/water is prepared.

-

"Click" Reaction: A stock solution of sodium ascorbate in water is prepared and added to the polymer/azide mixture, followed by the addition of the CuSO₄/PMDETA solution. The reaction mixture is stirred at room temperature for 24-48 hours.

-

Purification: The functionalized polymer is purified by dialysis against a suitable solvent (e.g., DMF, followed by water) to remove the copper catalyst and unreacted small molecules.

-

Lyophilization: The purified polymer solution is lyophilized to obtain the final functionalized polyamide as a solid.